8-Nitro-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
8-Nitro-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a nitro group at the 8-position enhances its reactivity and potential for various chemical transformations.
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazolo[1,5-a]pyridine derivatives exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Biochemical Pathways
Given its potential role as a jak1 and jak2 inhibitor , it might affect the JAK-STAT signaling pathway, which plays a crucial role in immune response and cell growth.
Pharmacokinetics
Its molecular weight of 16412 suggests that it might have good oral bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.
Result of Action
Given its potential role as a jak1 and jak2 inhibitor , it might inhibit the JAK-STAT signaling pathway, leading to modulation of immune response and cell growth.
Action Environment
For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines has been shown to be influenced by reaction temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 8-Nitro-[1,2,4]triazolo[1,5-a]pyridine involves the oxidative cyclization of N-(2-pyridyl)amidines. This process typically uses oxidizing agents such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Another approach involves the reaction of 2-aminopyridines with nitriles under microwave irradiation, which provides a catalyst-free and eco-friendly synthesis route .
Industrial Production Methods
Industrial production of this compound often employs scalable microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of enaminonitriles and benzohydrazides under microwave conditions at 140°C, resulting in high yields and good functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
8-Nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and cyclization. The nitro group at the 8-position makes it highly reactive towards nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions with C-nucleophiles such as indoles and 1,3-dicarbonyl compounds under mild, base-free conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cyclization: Oxidative cyclization using oxidizing agents like sodium hypochlorite or lead tetraacetate.
Major Products
The major products formed from these reactions include various substituted triazolopyridines and their derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
8-Nitro-[1,2,4]triazolo[1,5-a]pyridine has significant applications in scientific research, particularly in medicinal chemistry. It is used as a scaffold for designing inhibitors of enzymes such as Janus kinases (JAK1 and JAK2), which are important targets for treating autoimmune diseases and cancers .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Lacks the nitro group, resulting in different reactivity and biological activity.
6,8-Dinitro-[1,2,4]triazolo[1,5-a]pyridine: Contains an additional nitro group, which further enhances its reactivity and potential for energetic materials.
Uniqueness
8-Nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the nitro group at the 8-position, which significantly influences its chemical reactivity and biological activity. This structural feature makes it a valuable compound for developing new pharmaceuticals and studying various biochemical pathways.
Properties
IUPAC Name |
8-nitro-[1,2,4]triazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)5-2-1-3-9-6(5)7-4-8-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZMJKACFDCOHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297515 | |
Record name | 8-Nitro[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60297515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31040-18-3 | |
Record name | s-Triazolo[1, 8-nitro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116466 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Nitro[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60297515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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